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molecular formula C19H20N6O2 B8669070 5-methyl-N-[6-(morpholin-4-yl)pyridin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-methyl-N-[6-(morpholin-4-yl)pyridin-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B8669070
M. Wt: 364.4 g/mol
InChI Key: PXWYAAMDIZOJIQ-UHFFFAOYSA-N
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Patent
US07714126B2

Procedure details

With a procedure similar to example 1 above, 5-methyl-2-phenyl-2H-[1,2,3]triazole-4-carboxylic acid (6-morpholin-4-yl-pyridin-3-yl)-amide was prepared from 5-methyl-2-phenyl-2H-[1,2,3]triazole-4-carboxylic acid and 6-morpholin-4-yl-pyridin-3-ylamine. LCMS calcd for C19H20N6O2 (m/e) 364, obsd 365 (M+H).

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:13]([OH:15])=O)=[N:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.[N:16]1([C:22]2[N:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=2)[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>>[N:16]1([C:22]2[N:27]=[CH:26][C:25]([NH:28][C:13]([C:3]3[C:2]([CH3:1])=[N:6][N:5]([C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=4)[N:4]=3)=[O:15])=[CH:24][CH:23]=2)[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NN(N1)C1=CC=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C=N1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=N1)NC(=O)C1=NN(N=C1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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